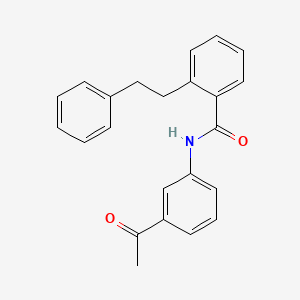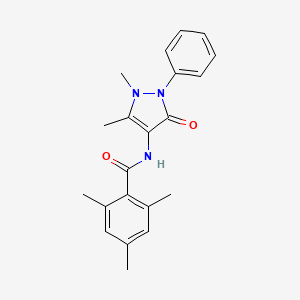![molecular formula C22H22FN5O2 B5514180 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)
2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, involves reactions with various primary and secondary amines to form amides and subsequent high-temperature cyclization to yield substituted pyrazolo[3,4-d]pyrimidines (Eleev, Kutkin, & Zhidkov, 2015). This methodology highlights the complex nature of synthesizing fluoro-containing benzamides and their derivatives.
Molecular Structure Analysis
The molecular structure and intermolecular interactions of antipyrine-like derivatives, including those structurally similar to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, have been elucidated using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies of such compounds (Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity of benzamide derivatives, particularly involving fluorine atoms, often involves nucleophilic substitution reactions. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement of bromide in the pyrazole ring with [18F]fluoride, showcasing the chemical versatility of these compounds (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
Investigations into the physical properties of compounds similar to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, such as their crystalline structure and stability, provide insights into their potential applications. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, for example, elucidates the importance of protonation states and conformational stability in determining the physical characteristics of these compounds (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide and its derivatives, including their reactivity, stability, and interaction with biological molecules, are crucial for their potential applications in chemistry and pharmacology. For instance, the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlight the potential biological applications and the importance of structural modifications for enhancing biological activity (Saeed et al., 2015).
Applications De Recherche Scientifique
Development and Radiochemical Applications
One of the scientific research applications involves the development of fluorine-18-labeled serotonin 1A antagonists. These compounds, including derivatives structurally related to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, have been synthesized for potential use in positron emission tomography (PET) imaging to study serotonin receptors in the brain. This application provides a valuable tool for neurological research, allowing for the in vivo study of serotonin dynamics and receptor distribution, which can be crucial in understanding and treating various neurological disorders (Lang et al., 1999).
Structural Analysis and Molecular Design
Research into the structure and molecular design of compounds similar to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide contributes to the development of new therapeutic agents. Studies on the crystal and molecular structure of closely related compounds offer insights into their potential interactions with biological targets, guiding the design of more effective and selective drugs. For instance, the analysis of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole provides foundational knowledge for understanding how these molecules might interact with enzymes or receptors within the body (Özbey et al., 1998).
Antimicrobial and Antiviral Research
Compounds structurally related to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide have been studied for their potential antimicrobial and antiviral activities. Research on novel benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has shown significant activity against influenza A virus (H5N1), suggesting a promising avenue for the development of antiviral drugs (Hebishy et al., 2020).
Neurological and Psychiatric Disorder Research
The application of fluorine-18-labeled compounds for PET imaging extends to the study of neurological and psychiatric disorders. For instance, a selective serotonin 1A molecular imaging probe has been utilized in PET studies to quantify receptor densities in Alzheimer's disease patients. This research offers critical insights into the pathophysiology of Alzheimer's disease and aids in the development of targeted therapies (Kepe et al., 2006).
Propriétés
IUPAC Name |
2-fluoro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-26-11-13-27(14-12-26)22(30)18-15-24-28(16-7-3-2-4-8-16)20(18)25-21(29)17-9-5-6-10-19(17)23/h2-10,15H,11-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDNUOLGCOWMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)


![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)


![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)
![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)